molecular formula C18H20O3 B15169371 Ethyl 2,3,4-trimethyl-6-phenoxybenzoate CAS No. 917592-88-2

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate

Cat. No.: B15169371
CAS No.: 917592-88-2
M. Wt: 284.3 g/mol
InChI Key: ZPTZYULMIPTSSI-UHFFFAOYSA-N
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Description

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate is an organic compound with the molecular formula C18H20O3. This compound is characterized by its aromatic structure, which includes a phenoxy group attached to a benzoate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate typically involves the esterification of 2,3,4-trimethyl-6-phenoxybenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also contribute to its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired .

Properties

CAS No.

917592-88-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 2,3,4-trimethyl-6-phenoxybenzoate

InChI

InChI=1S/C18H20O3/c1-5-20-18(19)17-14(4)13(3)12(2)11-16(17)21-15-9-7-6-8-10-15/h6-11H,5H2,1-4H3

InChI Key

ZPTZYULMIPTSSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1C)C)C)OC2=CC=CC=C2

Origin of Product

United States

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